Benzyl 3-carbamoyl-3-methylpiperidine-1-carboxylate
Overview
Description
“Benzyl 3-carbamoyl-3-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C15H20N2O3 . It is used for research purposes .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 21 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .Physical And Chemical Properties Analysis
The molecular weight of “Benzyl 3-carbamoyl-3-methylpiperidine-1-carboxylate” is 276.33 g/mol . Other physical and chemical properties such as boiling point are not specified in the available resources .Scientific Research Applications
Synthesis and Characterization
Benzyl 3-carbamoyl-3-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various bioactive compounds. For instance, it's involved in the preparation of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate, an important intermediate in synthesizing protein tyrosine kinase Jak3 inhibitors. The synthesis process proposed for this compound is noted for its high yield, use of easily obtained raw materials, and suitability for industrial scale-up (Chen Xin-zhi, 2011). Moreover, the compound has been utilized in enantioselective benzylation processes, providing a method for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone. This process is characterized by the use of cheap materials, mild reaction conditions, and moderate enantioselectivity (Yaomin Wang et al., 2018).
Photocarboxylation
The compound has been used in photocarboxylation studies of benzylic C–H bonds with CO2. This photocarboxylation process allows for the transformation of benzylic C–H bonds into 2-arylpropionic acids under metal-free conditions, highlighting a novel strategy for drug synthesis and showcasing the substrate's versatility (Qing-Yuan Meng et al., 2019).
Antibacterial Properties
Benzyl 3-carbamoyl-3-methylpiperidine-1-carboxylate derivatives have been synthesized and assessed for their antibacterial properties. The synthesis of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides showcased valuable biological activities, indicating the compound's potential in pharmaceutical applications (Aziz‐ur‐Rehman et al., 2017).
Crystal Structure Analysis
The crystal structure of derivatives, such as tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, has been analyzed, revealing intermolecular N—H⋯O hydrogen bonds that form a porous three-dimensional network. This analysis provides valuable insights into the structural characteristics of these compounds and their potential applications in material science (Juxian Wang et al., 2008).
Safety And Hazards
The safety data indicates that this compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It’s important to follow all safety precautions and handle it under inert gas, protect it from moisture, and keep the container tightly closed .
properties
IUPAC Name |
benzyl 3-carbamoyl-3-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(13(16)18)8-5-9-17(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDHSFVEXLWNPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175249 | |
Record name | Phenylmethyl 3-(aminocarbonyl)-3-methyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-carbamoyl-3-methylpiperidine-1-carboxylate | |
CAS RN |
174543-79-4 | |
Record name | Phenylmethyl 3-(aminocarbonyl)-3-methyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174543-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 3-(aminocarbonyl)-3-methyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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